2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C18H15ClN4O2S3 and a molecular weight of 450.991 This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves several steps. The key synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then cyclized with thiosemicarbazide to form the 1,3,4-thiadiazole ring. The final step involves the condensation of the thiadiazole derivative with 4-hydroxybenzaldehyde in the presence of acetic acid to yield the target compound .
Chemical Reactions Analysis
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit enzymes such as tyrosinase and acetylcholinesterase, leading to its antimicrobial and potential anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide include:
- 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares the chlorobenzyl and thiadiazole moieties but differs in its overall structure and applications .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar in structure but with a methylphenyl group instead of a hydroxyphenyl group, leading to different chemical properties and applications .
The uniqueness of 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN4O2S3 |
---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S3/c19-15-4-2-1-3-13(15)10-26-17-22-23-18(28-17)27-11-16(25)21-20-9-12-5-7-14(24)8-6-12/h1-9,24H,10-11H2,(H,21,25)/b20-9- |
InChI Key |
QWTQDZOASBFQCQ-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
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